molecular formula C19H19N3O4S2 B2394109 N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-38-3

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2394109
CAS RN: 864922-38-3
M. Wt: 417.5
InChI Key: LAABSBFJJKKBBC-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and methoxy groups (-OCH3) attached to phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The methoxy groups could be introduced using a methylation reaction. The thiadiazole ring could be formed via a cyclization reaction. The amide group could be introduced in a final step, possibly through a condensation reaction .


Molecular Structure Analysis

The presence of the thiadiazole ring and the amide group suggests that this compound could participate in hydrogen bonding and other polar interactions. The methoxy groups and phenyl rings suggest potential for hydrophobic interactions .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The amide group could undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of both polar (amide, thiadiazole) and nonpolar (phenyl, methoxy) groups suggests that it could have a range of solubility properties. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel synthesis methods have been developed to create derivatives of 1,3,4-thiadiazole, including compounds with similar structures to N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, to explore their potential applications in medicinal chemistry and materials science. These compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures (Yu et al., 2014).

Pharmacological Potential

  • Research on similar thiadiazole derivatives has shown a range of pharmacological activities, including potential anticancer effects. For instance, derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, highlighting the structural basis for future drug development (Yurttaş et al., 2015).
  • Additionally, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and assessed for their in-vitro cytotoxicity, presenting a potential route for anticancer agent development (Mohammadi-Farani et al., 2014).

Material Science Applications

  • The incorporation of thiadiazole derivatives into polymers and other materials has been investigated for the development of conducting polymers with potential optoelectronic applications. Such studies are foundational for advancing materials science, particularly in creating new materials with desirable electrical and optical properties (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from its structure alone. If it has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, its physical properties, and any biological activity it might have .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-24-13-6-4-12(5-7-13)18-21-19(28-22-18)27-11-17(23)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAABSBFJJKKBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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